molecular formula C18H25N7O3 B2381653 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014093-29-8

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2381653
CAS No.: 1014093-29-8
M. Wt: 387.444
InChI Key: LLMULOUQIATKJA-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione (CAS 1014093-29-8) is a high-purity purine-2,6-dione derivative developed for advanced biochemical and cancer research applications. This compound belongs to a class of 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives that have demonstrated potent anti-proliferative activity in scientific studies . Research into similarly structured compounds has shown promising multi-kinase inhibitory activity, particularly against key oncogenic targets such as PI3Kα and B-RafV600E, which are critically involved in cell proliferation and survival signaling pathways . The molecular structure integrates a morpholinoethyl chain at the 1-position, which can influence solubility and bioavailability, and a 3,5-dimethylpyrazole moiety at the 8-position, contributing to its target binding affinity. With a molecular formula of C18H25N7O3 and a molecular weight of 387.44 g/mol , this reagent is supplied for in-vitro studies and is strictly intended for research purposes by qualified laboratory personnel. All products are for research use only and are not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3/c1-12-11-13(2)25(20-12)17-19-15-14(21(17)3)16(26)24(18(27)22(15)4)6-5-23-7-9-28-10-8-23/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMULOUQIATKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article aims to summarize the available data on its biological activity, including case studies and research findings.

  • Molecular Formula : C17H24N6O2
  • Molecular Weight : 352.42 g/mol
  • CAS Number : 510717-15-4

The compound is believed to exert its effects through multiple pathways. Its structure suggests potential interactions with various biological targets, particularly enzymes involved in metabolic processes and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro experiments demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell line tested (e.g., A375 melanoma cells showed an IC50 of 15 µM) .
Cell LineIC50 (µM)
A37515
M1420
RPMI795125

These results indicate that the compound may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating a potential application in treating inflammatory diseases .

Case Studies

  • Study on Melanoma Cells : A study conducted by Bai et al. (2021) reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in A375 melanoma cells. The mechanism was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways .
  • Inflammation Model : Another study evaluated the compound's effect on LPS-induced inflammation in RAW264.7 macrophages. The results showed a marked decrease in nitric oxide production and downregulation of inflammatory markers .

Research Findings

Research has demonstrated that structural modifications can enhance the biological activity of similar compounds. For instance, substituents on the pyrazole ring have been shown to influence potency against cancer cell lines significantly .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this class of compounds. Modifications at specific positions on the pyrazole or purine rings may lead to improved selectivity and reduced toxicity.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The compound’s structural analogs differ primarily in substituents at the 1-, 3-, 7-, and 8-positions. Key comparisons include:

Compound Molecular Weight (g/mol) Key Substituents Solubility Reported Applications
Target Compound 386.42 1-(2-morpholinoethyl), 3,7-dimethyl, 8-pyrazolyl High in DMSO, moderate in water Kinase inhibition (hypothesized)
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione () 314.34 1-H, 3-methyl, 7-(2-methylallyl), 8-pyrazolyl Low in water Lab-scale synthesis studies
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives () ~250–300 Amino/hydroxy-pyrazolyl, thiophene-carboxylate Variable Anticandidal agents (in vitro)
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () ~520 Cyano, nitrophenyl, ester groups Organic solvents Synthetic intermediate

Key Observations :

  • Morpholinoethyl vs. This difference likely impacts membrane permeability and target engagement .
  • Pyrazolyl vs.

Research Findings and Methodological Considerations

Crystallographic Characterization

The morpholinoethyl group’s conformational flexibility may complicate crystallinity, necessitating high-resolution data for accurate refinement.

Spectroscopic Data Gaps

  • Target Compound: Lacks reported NMR or IR spectra in the evidence, but its pyrazolyl and morpholinoethyl groups would show characteristic signals (e.g., pyrazole C-H ~7.5–8.5 ppm in ¹H NMR; morpholine N-O stretch ~1100 cm⁻¹ in IR).
  • Analog from : Demonstrates rigorous HRMS validation (mass accuracy <5 ppm), a standard the target compound would need to meet for publication .

Q & A

Q. Table 1. Structural Analogs and Biological Activities

Compound ModificationBiological ActivityReference
8-(4-ethylpiperazin-1-yl)Antiviral (HCV replication ↓)
8-(imidazol-1-ylpropyl)Protein kinase inhibition
8-(4-hydroxybenzylidene)Antioxidant/anti-inflammatory

Q. Table 2. Optimization Parameters for Synthesis

VariableOptimal RangeImpact on Yield
Temperature70–80°CMaximizes C8 substitution
Solvent (DMF:THF)3:1 ratioReduces byproduct formation
Reaction Time12–16 hoursBalances completion vs. degradation

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